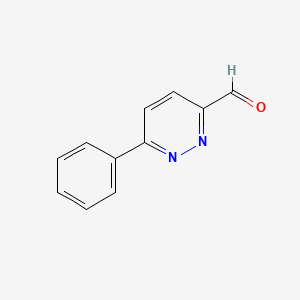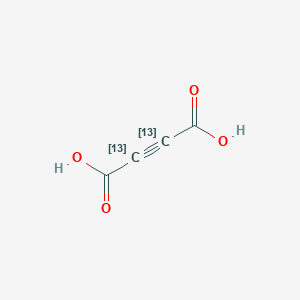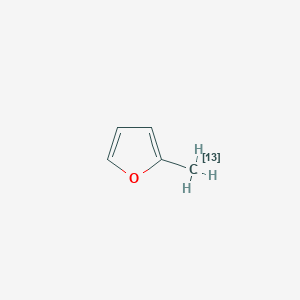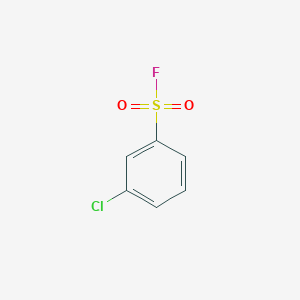
3-chlorobenzenesulfonyl fluoride
描述
3-Chlorobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H4ClFO2S and a molecular weight of 194.61 g/mol . It is a yellow to colorless oil at room temperature and is primarily used in organic synthesis . The compound is known for its reactivity due to the presence of both sulfonyl and fluoride groups, making it a valuable intermediate in various chemical reactions.
作用机制
Target of Action
3-Chloro-benzenesulfonyl fluoride, also known as 3-Fluorobenzenesulfonyl chloride, is a fluorinated arylsulfonyl chloride . It is used as an electrophilic warhead by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications .
Mode of Action
The mode of action of 3-Chloro-benzenesulfonyl fluoride involves its interaction with its targets. It is known to undergo a reaction similar to chlorosulfonation of benzene . At lower temperatures, chlorosulfonic acid reacts by way of the following equilibrium, generating SOX2ClX+ which is the electrophile of interest in your reaction . This electrophile will react with an aromatic nucleus to produce the corresponding sulfonyl chloride by way of a typical electrophilic aromatic substitution reaction .
Biochemical Pathways
It is known that sulfonyl fluorides, in general, are used in the development of new synthetic methods .
Pharmacokinetics
It is known that the compound has a density of 1622 (estimate) , which may influence its bioavailability.
Result of Action
It is known that sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . This suggests that the compound may have significant effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 3-Chloro-benzenesulfonyl fluoride can be influenced by various environmental factors. For instance, the reaction of the compound with its targets is temperature-dependent . Furthermore, the compound is sensitive to moisture , suggesting that humidity could affect its stability and efficacy.
生化分析
Biochemical Properties
3-chloro-benzenesulfonyl fluoride plays a crucial role in biochemical reactions, primarily due to its ability to act as an irreversible inhibitor of serine proteases. This compound interacts with enzymes such as chymotrypsin, trypsin, and elastase by forming a covalent bond with the serine residue in the active site of these enzymes . The interaction between 3-chloro-benzenesulfonyl fluoride and these enzymes results in the inhibition of their proteolytic activity, which is essential for studying enzyme kinetics and mechanisms.
Cellular Effects
The effects of 3-chloro-benzenesulfonyl fluoride on various cell types and cellular processes are profound. This compound influences cell function by inhibiting serine proteases, which are involved in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, 3-chloro-benzenesulfonyl fluoride can alter cell signaling pathways, leading to changes in gene expression and metabolic flux. These effects are particularly useful in studying the role of serine proteases in cellular physiology and pathology.
Molecular Mechanism
At the molecular level, 3-chloro-benzenesulfonyl fluoride exerts its effects through the formation of a covalent bond with the serine residue in the active site of serine proteases . This covalent modification results in the irreversible inhibition of the enzyme’s activity. The binding interaction between 3-chloro-benzenesulfonyl fluoride and the enzyme involves the nucleophilic attack of the serine hydroxyl group on the sulfonyl fluoride group, leading to the formation of a stable sulfonyl-enzyme complex. This mechanism of action is critical for understanding the inhibitory effects of 3-chloro-benzenesulfonyl fluoride on serine proteases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-benzenesulfonyl fluoride can change over time due to its stability and degradation properties . This compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. The long-term effects of 3-chloro-benzenesulfonyl fluoride on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to sustained inhibition of serine protease activity and subsequent alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 3-chloro-benzenesulfonyl fluoride vary with different dosages in animal models . At low doses, this compound can selectively inhibit serine proteases without causing significant toxicity. At higher doses, 3-chloro-benzenesulfonyl fluoride can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are essential for determining the therapeutic window and safety profile of 3-chloro-benzenesulfonyl fluoride in experimental settings.
Metabolic Pathways
3-chloro-benzenesulfonyl fluoride is involved in metabolic pathways that include interactions with various enzymes and cofactors . This compound can affect metabolic flux by inhibiting serine proteases, which play a role in the regulation of metabolic pathways. The inhibition of these enzymes can lead to changes in metabolite levels and overall metabolic homeostasis. Understanding the metabolic pathways influenced by 3-chloro-benzenesulfonyl fluoride is crucial for elucidating its biochemical effects.
Transport and Distribution
The transport and distribution of 3-chloro-benzenesulfonyl fluoride within cells and tissues involve interactions with specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 3-chloro-benzenesulfonyl fluoride can localize to various cellular compartments, where it exerts its inhibitory effects on serine proteases. The distribution of this compound within tissues is also influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of 3-chloro-benzenesulfonyl fluoride is determined by its targeting signals and post-translational modifications This compound can be directed to specific compartments or organelles within the cell, where it interacts with serine proteases The localization of 3-chloro-benzenesulfonyl fluoride to particular subcellular sites is essential for its activity and function
准备方法
Synthetic Routes and Reaction Conditions
3-Chlorobenzenesulfonyl fluoride can be synthesized through several methods. One common method involves the chlorination of benzenesulfonyl fluoride. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
3-Chlorobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-chlorobenzenesulfonic acid and hydrogen fluoride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate thiols can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids.
Reduction Products: Reduction can yield sulfinic acids or other reduced forms of the compound.
科学研究应用
3-Chlorobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl groups.
相似化合物的比较
Similar Compounds
- 2-Chlorobenzenesulfonyl fluoride
- 4-Chlorobenzenesulfonyl fluoride
- 2,4,6-Trichlorobenzenesulfonyl fluoride
- 2-Fluorobenzenesulfonyl fluoride
- 4-Methoxybenzenesulfonyl fluoride
Uniqueness
3-Chlorobenzenesulfonyl fluoride is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, such as 2-chlorobenzenesulfonyl fluoride and 4-chlorobenzenesulfonyl fluoride, the position of the chlorine atom in the 3-position affects the compound’s electronic properties and steric hindrance, making it suitable for specific synthetic applications .
属性
IUPAC Name |
3-chlorobenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUFZCYVNYUZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617114 | |
| Record name | 3-Chlorobenzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10116-74-2 | |
| Record name | 3-Chlorobenzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10116-74-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


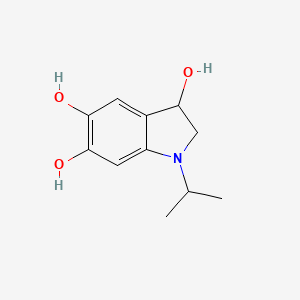
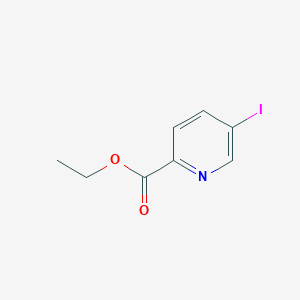
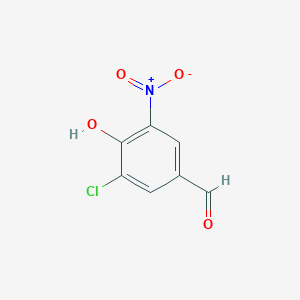
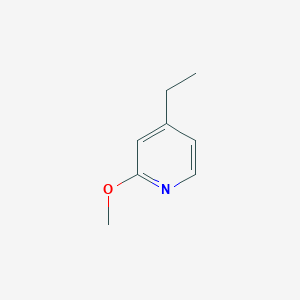
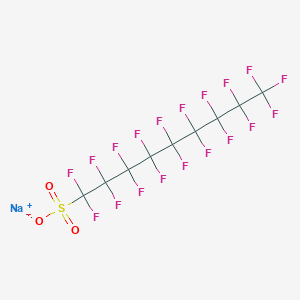
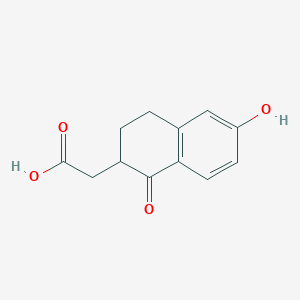
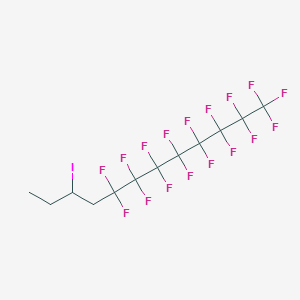

![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one](/img/structure/B3333489.png)
![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3333495.png)
